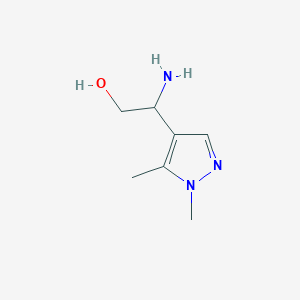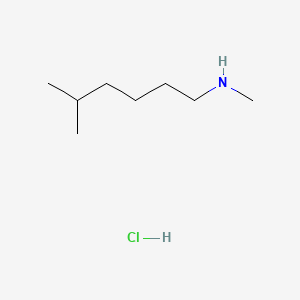
2-(4H-1,2,4-Triazol-3-YL)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4H-1,2,4-Triazol-3-YL)acetaldehyde is an organic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry. The presence of the triazole ring in the structure imparts unique chemical properties, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4H-1,2,4-Triazol-3-YL)acetaldehyde can be achieved through several methods. One common approach involves the S-alkylation of 4,5-diphenyl-4H-1,2,4-triazole-3-thiol using a halogenated acetal and cesium carbonate. The reaction proceeds in two steps:
S-alkylation: 4,5-diphenyl-4H-1,2,4-triazole-3-thiol is reacted with a halogenated acetal in the presence of cesium carbonate.
Acetal deprotection: The resulting product undergoes acetal deprotection to yield the aldehyde, which is then isolated as a bisulfite adduct
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4H-1,2,4-Triazol-3-YL)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: 2-(4H-1,2,4-Triazol-3-YL)acetic acid.
Reduction: 2-(4H-1,2,4-Triazol-3-YL)ethanol.
Substitution: Various substituted triazole derivatives depending on the electrophile used.
Scientific Research Applications
2-(4H-1,2,4-Triazol-3-YL)acetaldehyde has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its triazole moiety which is present in many pharmaceuticals.
Industry: Used in the synthesis of agrochemicals and other industrially relevant compounds
Mechanism of Action
The mechanism of action of 2-(4H-1,2,4-Triazol-3-YL)acetaldehyde is primarily related to its ability to interact with various biological targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can influence enzyme activity and other biological processes. The aldehyde group can also react with nucleophiles, leading to the formation of covalent bonds with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
2-(4H-1,2,4-Triazol-3-YL)ethanol: Similar structure but with an alcohol group instead of an aldehyde.
2-(4H-1,2,4-Triazol-3-YL)acetic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
4-(4H-1,2,4-Triazol-3-YL)benzoic acid: Contains a triazole ring but with a benzoic acid moiety.
Uniqueness
2-(4H-1,2,4-Triazol-3-YL)acetaldehyde is unique due to the presence of both the triazole ring and the aldehyde group. This combination allows for a wide range of chemical reactions and biological interactions, making it a versatile compound in various research fields .
Properties
Molecular Formula |
C4H5N3O |
|---|---|
Molecular Weight |
111.10 g/mol |
IUPAC Name |
2-(1H-1,2,4-triazol-5-yl)acetaldehyde |
InChI |
InChI=1S/C4H5N3O/c8-2-1-4-5-3-6-7-4/h2-3H,1H2,(H,5,6,7) |
InChI Key |
RMHYRFRMOASNIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNC(=N1)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


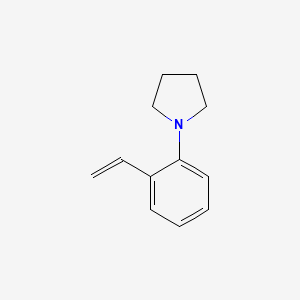
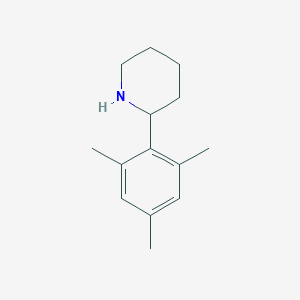
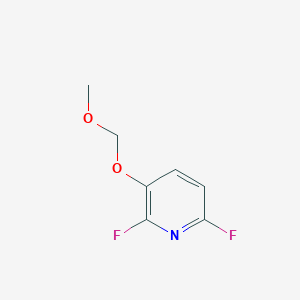
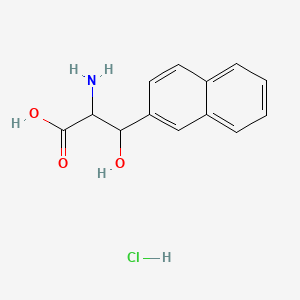
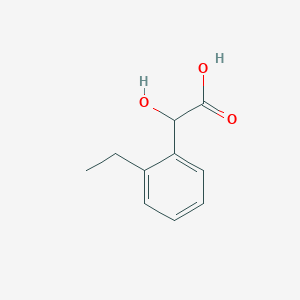
![1-{1,8-Diazaspiro[4.5]decan-1-yl}-2-methylpropan-1-onehydrochloride](/img/structure/B13591219.png)
![[1,1'-Bi(cyclohexan)]-1-amine](/img/structure/B13591230.png)
![(5-(4-Methoxyphenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol](/img/structure/B13591241.png)

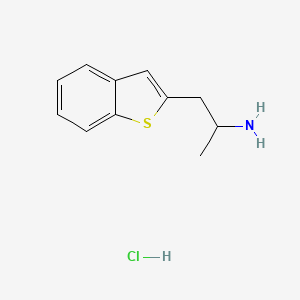

![2-(3-Chloro-4,5-dihydroxyphenyl)-3-[3-(4-chlorophenyl)propyl]-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B13591263.png)
